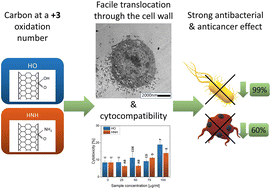Anticancer and antibacterial properties of carbon nanotubes are governed by their functional groups†
Nanoscale Pub Date: 2023-10-02 DOI: 10.1039/D3NR02923A
Abstract
Due to their high strength, low weight, and biologically-inspired dimensions, carbon nanotubes have found wide interest across all of medicine. In this study, four types of highly dispersible multi-walled carbon nanotubes (CNTs) of similar dimensions, but slightly different chemical compositions, were compared with an unmodified material to verify the impact their surface chemistry has on cytocompatibility, anticancer, inflammation, and antibacterial properties. Minute changes in the chemical composition were found to greatly affect the biological performance of the CNTs. Specifically, the CNTs with a large number of carbon atoms with a +2 coordination number induced cytotoxicity in macrophages and melanoma cells, and had a moderate antibacterial effect against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria strains, all while being cytocompatible towards human dermal fibroblasts. Moreover, substituting some of the OH groups with ammonia diminished their cytotoxicity towards macrophages while still maintaining the aforementioned positive qualities. At the same time, CNTs with a large number of carbon atoms with a +3 coordination number had a high innate cytocompatibility towards normal healthy cells but were toxic towards cancer cells and bacteria. The latter was further boosted by reacting the CNTs’ carboxyl groups with ammonia. Although requiring further analyses, the results of this study, thus, introduce new CNTs that without drugs can treat cancer, inflammation, and/or infection while still remaining cytocompatible with mammalian cells.


Recommended Literature
- [1] Inside back cover
- [2] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [3] Capabilities of fast protein liquid chromatography coupled to a double focusing inductively coupled plasma mass spectrometer for trace metal speciation in human serum
- [4] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [5] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [6] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [7] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [8] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [9] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [10] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 151055-86-6
-
CAS no.: 157730-74-0
-
CAS no.: 16130-58-8
-
CAS no.: 117902-15-5
-
CAS no.: 14419-78-4









